Sulfooxystearic acid ammonium salt

Description

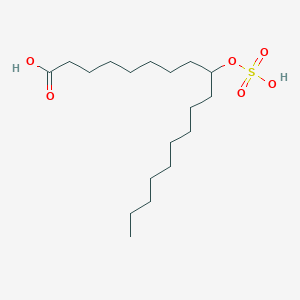

Sulfooxystearic acid ammonium salt (C₁₈H₃₅NO₅S) is a sulfonated fatty acid derivative with an ammonium counterion. It is structurally characterized by a stearic acid backbone (C18 chain) modified with a sulfonic acid group (-SO₃H) esterified at the 9- or 10-position, forming an ammonium salt . This compound is widely utilized in industrial applications, such as emulsifiers, surfactants, and stabilizers, due to its amphiphilic properties and solubility in polar solvents. Its synthesis typically involves sulfonation of stearic acid followed by neutralization with ammonium hydroxide .

Properties

CAS No. |

102-72-7 |

|---|---|

Molecular Formula |

C18H36O6S |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

9-sulfooxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O6S/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) |

InChI Key |

FISKBOUWERTLRE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |

Other CAS No. |

68170-59-2 68413-72-9 68735-97-7 102-72-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(sulphooxy)octadecanoic acid typically involves the catalytic oxidation of ethylene glycol esters followed by a reaction with phosphorus trichloride sulfide. The general reaction conditions include:

Catalysts: Ethylene glycol esters

Oxidizing Agents: Phosphorus trichloride sulfide

Reaction Medium: Aqueous or organic solvents

Temperature: Controlled to optimize yield and purity

Industrial Production Methods: In industrial settings, the production of 9-(sulphooxy)octadecanoic acid is scaled up using continuous flow reactors to ensure consistent quality and high throughput. The process involves:

Feedstock Preparation: Ethylene glycol esters are prepared and purified.

Oxidation Reaction: The feedstock is oxidized in the presence of catalysts.

Sulfonation: The oxidized product is reacted with phosphorus trichloride sulfide to introduce the sulphooxy group.

Purification: The final product is purified through crystallization or distillation.

Types of Reactions:

Oxidation: Sulfooxystearic acid ammonium salt can undergo further oxidation to form sulfonic acids.

Reduction: It can be reduced to form octadecanoic acid.

Substitution: The sulphooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Sulfonic acids

Reduction: Octadecanoic acid

Substitution: Various substituted octadecanoic acids

Scientific Research Applications

Sulfooxystearic acid ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: Employed in the study of lipid metabolism and as a model compound for studying fatty acid derivatives.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 9-(sulphooxy)octadecanoic acid involves its ability to interact with lipid membranes and proteins. The sulphooxy group enhances its solubility in water, allowing it to form micelles and emulsify hydrophobic substances. This property is crucial in its role as a surfactant, where it reduces surface tension and stabilizes emulsions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares sulfooxystearic acid ammonium salt (SOSA) with structurally or functionally related sulfonated fatty acid salts and ammonium derivatives:

| Compound | Molecular Formula | Key Functional Groups | Solubility | Primary Applications | Thermal Stability |

|---|---|---|---|---|---|

| SOSA | C₁₈H₃₅NO₅S | -SO₃⁻, -COO⁻, NH₄⁺ | Water, polar solvents | Surfactants, emulsifiers, lubricants | Stable up to 200°C |

| Sodium 9-sulfooxystearate | C₁₈H₃₃NaO₅S | -SO₃⁻, -COO⁻, Na⁺ | Water, ethanol | Detergents, textile processing | Stable up to 220°C |

| Sulfated Oleic Acid Ammonium Salt | C₁₈H₃₅NO₅S | -SO₃⁻, NH₄⁺ (unsaturated chain) | Water, glycols | Metalworking fluids, corrosion inhibitors | Stable up to 180°C |

| Ammonium Sulfate | (NH₄)₂SO₄ | -SO₄²⁻, NH₄⁺ | Water | Fertilizers, protein precipitation | Decomposes at 235°C |

| 8-Anilinonaphthalene-1-sulfonic Acid (ANS) | C₁₆H₁₃NO₃S | -SO₃⁻, aromatic amine | Polar aprotic solvents | Fluorescent probes (protein studies) | Stable up to 150°C |

Key Observations :

- Cation Impact : SOSA’s ammonium ion enhances solubility in aqueous systems compared to sodium salts (e.g., sodium 9-sulfooxystearate), which exhibit higher thermal stability due to stronger ionic interactions .

- Chain Saturation : Unlike sulfated oleic acid ammonium salts (unsaturated), SOSA’s saturated stearic chain provides superior oxidative stability, making it preferable for high-temperature applications .

- Functional Group Positioning : The 9-/10-sulfooxy isomerism in SOSA reduces crystallinity compared to linear sulfonates (e.g., ANS), improving its efficacy as a surfactant .

Research Findings

- Surface Activity : SOSA reduces water surface tension to 28–32 mN/m, comparable to sodium lauryl sulfate (SLS) but with lower foam generation .

- pH Sensitivity : SOSA maintains stability across pH 3–10, unlike sulfonic acid cation-exchange resins (e.g., sulfonated polystyrene), which degrade in alkaline conditions .

- Synergistic Effects: Blending SOSA with nonionic surfactants (e.g., ethoxylated alcohols) enhances emulsification capacity by 40% compared to standalone use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.